

Spectral data for 3-(Aminomethyl)-1-N-Boc-aniline

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Compound of Interest

Compound Name: 3-(Aminomethyl)-1-N-Boc-aniline

Cat. No.: B1334035

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An In-depth Technical Guide to the Spectral Characterization of **3-(Aminomethyl)-1-N-Boc-aniline**

Introduction

In the landscape of modern drug discovery and development, the purity and structural integrity of chemical building blocks are paramount. **3-(Aminomethyl)-1-N-Boc-aniline**, also known as tert-butyl N-[3-(aminomethyl)phenyl]carbamate (CAS No. 205318-52-1), is a bifunctional molecule of significant interest.^[1] Its structure incorporates a primary amine and a Boc-protected aniline, making it a versatile intermediate for constructing complex molecular architectures in medicinal chemistry.

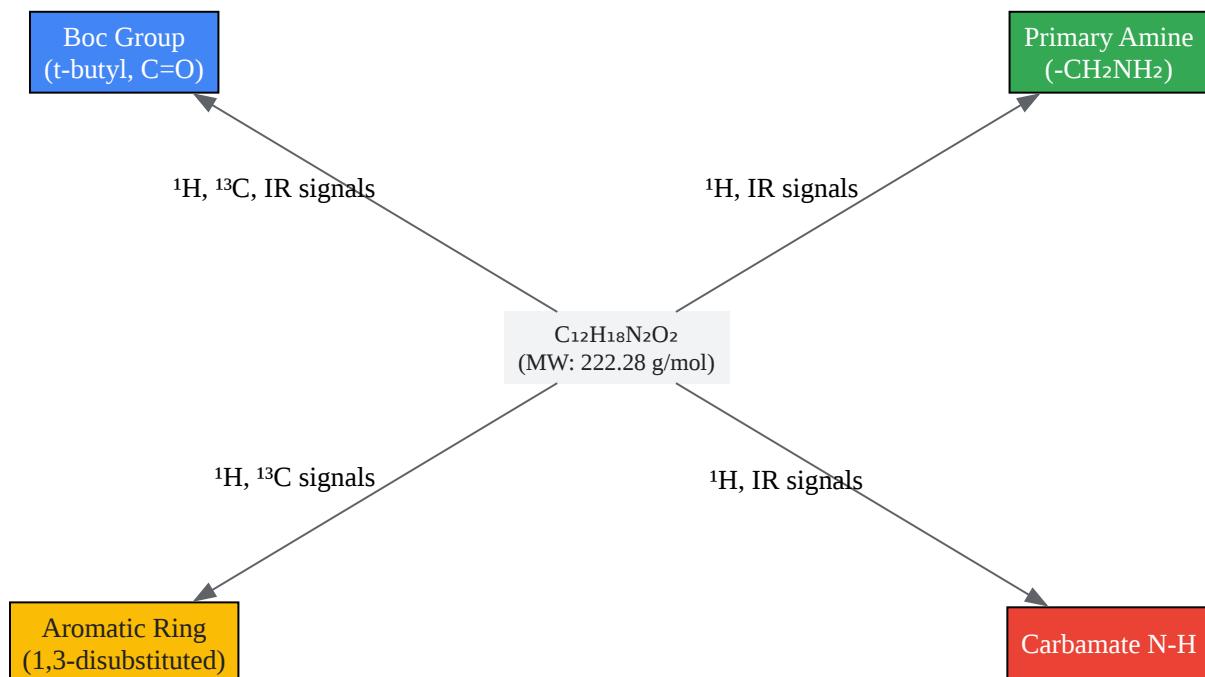
This guide provides an in-depth analysis of the essential spectroscopic data required to unequivocally identify and assess the purity of **3-(Aminomethyl)-1-N-Boc-aniline**. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently verify the identity and quality of this critical reagent.

Molecular Structure and Spectroscopic Overview

Before examining individual spectra, it is crucial to understand the molecular structure. The molecule consists of a 1,3-disubstituted benzene ring, a Boc-protecting group (-C(O)O-t-Bu), a

primary aminomethyl group (-CH₂NH₂), and a secondary carbamate N-H group. Each of these functional groups provides a distinct spectroscopic signature.

Diagram: Key Functional Groups for Spectroscopy



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Caption: Key functional groups of **3-(Aminomethyl)-1-N-Boc-aniline** and their corresponding spectroscopic relevance.

Proton (1H) NMR Spectroscopy

1H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons.

Expertise & Causality in Experimental Design

The choice of solvent is critical. While CDCl_3 is common, **3-(Aminomethyl)-1-N-Boc-aniline**'s primary amine and carbamate N-H protons can undergo rapid exchange, leading to broad or unobservable signals. DMSO-d_6 is often a superior choice as it forms hydrogen bonds, slowing this exchange and resulting in sharper, more easily identifiable N-H and NH_2 peaks. The inclusion of Tetramethylsilane (TMS) as an internal standard is non-negotiable for accurate chemical shift referencing (0.00 ppm).

Protocol: ^1H NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **3-(Aminomethyl)-1-N-Boc-aniline** into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d_6) containing 0.03% v/v TMS.
- Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required to ensure high-resolution spectra.
- Instrument Setup: Place the sample in the NMR spectrometer. Standard acquisition parameters on a 400 MHz instrument are typically sufficient. Ensure proper locking and shimming to maximize magnetic field homogeneity.
- Data Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

Data Interpretation and Expected Chemical Shifts

The ^1H NMR spectrum provides a unique fingerprint of the molecule. The following table summarizes the expected signals.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.30	Singlet (broad)	1H	N-H (Carbamate)	The deshielding effect of the adjacent carbonyl group and hydrogen bonding with DMSO results in a downfield shift.
~7.50	Singlet (broad)	1H	Aromatic CH	Proton at C2, between two electron-withdrawing/donating groups.
~7.20	Triplet	1H	Aromatic CH	Proton at C5, showing coupling to adjacent aromatic protons.
~7.15	Doublet	1H	Aromatic CH	Proton at C4 or C6.
~6.85	Doublet	1H	Aromatic CH	Proton at C6 or C4.
~3.80	Singlet	2H	-CH ₂ -NH ₂	Protons on the benzylic carbon adjacent to the amine.
~2.50 (broad)	Singlet	2H	-CH ₂ -NH ₂	Amine protons; often broad and can overlap with the residual solvent peak of DMSO.

1.48	Singlet	9H	$-\text{C}(\text{CH}_3)_3$	Nine equivalent protons of the tert-butyl group, resulting in a strong singlet.
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Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Protocol: ¹³C NMR Data Acquisition

The sample prepared for ¹H NMR can be used directly for ¹³C NMR. The primary difference in acquisition is the need for a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum where each signal appears as a singlet.

Data Interpretation and Expected Chemical Shifts

Chemical Shift (δ , ppm)	Assignment	Rationale
~153.0	C=O (Carbamate)	The carbonyl carbon is highly deshielded and appears significantly downfield.
~143.5	Aromatic C-NH	Aromatic carbon directly attached to the carbamate nitrogen.
~140.0	Aromatic C-CH ₂	Aromatic carbon bearing the aminomethyl substituent.
~129.0	Aromatic CH	Aromatic methine carbon.
~118.0	Aromatic CH	Aromatic methine carbon.
~117.5	Aromatic CH	Aromatic methine carbon.
~114.0	Aromatic CH	Aromatic methine carbon.
~79.5	-C(CH ₃) ₃	Quaternary carbon of the tert-butyl group.
~45.0	-CH ₂ -NH ₂	Benzyllic carbon, shifted downfield by the adjacent nitrogen.
~28.5	-C(CH ₃) ₃	Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Expertise & Causality in Experimental Design

Electrospray Ionization (ESI) is the preferred method for this molecule. Its ability to generate ions from polar, non-volatile compounds in solution makes it ideal. Analysis in positive ion

mode is logical, as the primary amine and carbamate nitrogen are readily protonated to form a stable $[M+H]^+$ ion.

Protocol: ESI-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

Data Interpretation

m/z Value (Expected)	Assignment	Rationale
223.14	$[M+H]^+$	The protonated molecular ion. The exact mass is 222.1368 g/mol, so the protonated species should appear at m/z 223.1446 in high-resolution MS. ^[1]
167.09	$[M+H - C_4H_8]^+$	Loss of isobutylene from the Boc group is a common fragmentation pathway.
123.09	$[M+H - Boc]^+$	Loss of the entire Boc group (100 Da).
106.07	$[C_7H_8N]^+$	Cleavage of the C-C bond between the aromatic ring and the aminomethyl group, resulting in the aminotropylium ion or a related fragment.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.

Protocol: IR Data Acquisition (KBr Pellet)

- **Sample Preparation:** Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- **Data Acquisition:** Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

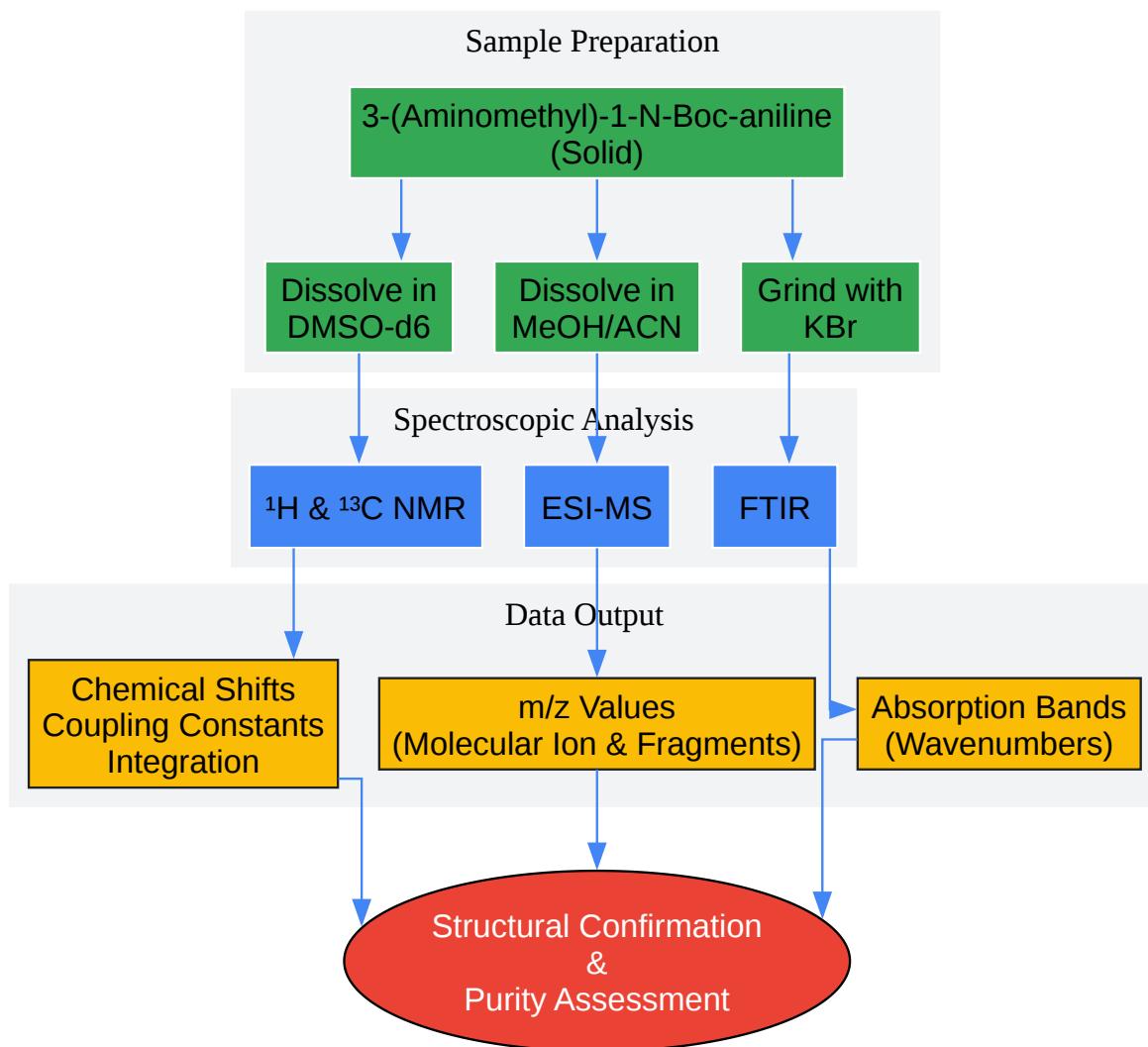
Data Interpretation

The IR spectrum will show characteristic absorption bands confirming the key functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3300	N-H Stretch	Primary Amine (-NH ₂) and Carbamate (N-H)
3050 - 3000	C-H Stretch	Aromatic C-H
2980 - 2950	C-H Stretch	Aliphatic C-H (t-butyl and -CH ₂ -)
~1690	C=O Stretch	Carbamate C=O
~1530	N-H Bend	Carbamate N-H
1600 & 1480	C=C Stretch	Aromatic Ring

The presence of a strong carbonyl absorption around 1690 cm^{-1} and N-H stretching bands are highly indicative of the Boc-protected aniline moiety.[2]

Diagram: Comprehensive Analytical Workflow



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Caption: A validated workflow for the complete spectroscopic characterization of **3-(Aminomethyl)-1-N-Boc-aniline**.

Conclusion

The structural verification of **3-(Aminomethyl)-1-N-Boc-aniline** is achieved through a coordinated, multi-technique spectroscopic approach. ^1H and ^{13}C NMR confirm the precise arrangement of atoms and the carbon skeleton, mass spectrometry validates the molecular weight and provides fragmentation clues, and IR spectroscopy confirms the presence of essential functional groups. By following the robust protocols and interpretive guidelines detailed in this document, researchers and drug development professionals can ensure the identity, purity, and quality of this valuable synthetic building block, thereby upholding the integrity of their scientific endeavors.

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